1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid
Overview
Description
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on the cyclohexane ring
Preparation Methods
The synthesis of 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which enhances efficiency and sustainability compared to batch processes .
Chemical Reactions Analysis
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The fluorine atoms on the cyclohexane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include oxalyl chloride for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection during synthetic processes, while the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid can be compared with other Boc-protected amino acids and fluorinated compounds:
1-(Tert-butoxycarbonylamino)cyclohexanecarboxylic acid: Similar structure but lacks the fluorine atoms, which can affect its reactivity and applications.
1-(Tert-butoxycarbonylamino)cyclopropanecarboxylic acid: Smaller ring size, leading to different steric and electronic properties.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: Contains a cyclopropyl group and an additional methyl group, which can influence its chemical behavior.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s properties, including its stability, reactivity, and biological activity.
Properties
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-12(13,14)7-5-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLYQBHWODZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697075 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-58-2 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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